

# Zidebactam vs. Avibactam: A Comparative Review of In Vitro Activity Against Enterobacterales

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A detailed analysis for researchers and drug development professionals on the efficacy of two leading  $\beta$ -lactamase inhibitors against clinically significant Gram-negative bacteria.

In the ongoing battle against antimicrobial resistance, the development of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations is paramount. Among the promising agents targeting multidrug-resistant Enterobacterales, **zidebactam** and avibactam have emerged as significant contenders. This guide provides an objective, data-driven comparison of their in vitro activity, drawing upon key experimental findings to inform research and development efforts.

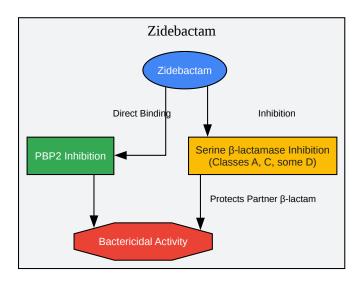
# **Mechanism of Action: A Key Differentiator**

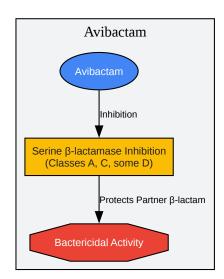
Avibactam is a diazabicyclooctane (DBO) non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that inactivates a broad spectrum of  $\beta$ -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1] It does not, however, possess activity against metallo- $\beta$ -lactamases (MBLs) of class B.[2] Avibactam itself has no intrinsic antibacterial activity and functions by protecting its partner  $\beta$ -lactam (e.g., ceftazidime, aztreonam) from enzymatic degradation.[3]

**Zidebactam**, also a DBO, exhibits a dual mechanism of action. Like avibactam, it inhibits a wide range of serine β-lactamases (class A, C, and some D).[1][4] Crucially, **zidebactam** also demonstrates intrinsic antibacterial activity through high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Enterobacterales.[5][6][7][8] This "β-



lactam enhancer" activity allows it to potentiate the effect of its partner β-lactam (cefepime) and contributes to its activity against MBL-producing isolates, a key advantage over avibactam.[2] [5][6]





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Fig. 1: Comparative Mechanisms of Action

# **Comparative In Vitro Activity**

The following tables summarize the in vitro activity of cefepime-**zidebactam** (WCK 5222) and ceftazidime-avibactam against various cohorts of Enterobacterales. Data is presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC<sub>50</sub>) and 90% (MIC<sub>90</sub>) of isolates, and the percentage of susceptible isolates (S%).

# Table 1: Activity Against Overall Enterobacterales Isolates



Drug Combinatio n	No. of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibili ty (%)	Reference(s
Cefepime- zidebactam	2,656	0.06	1	98.5	[2]
Cefepime- zidebactam	-	0.125	1	-	[3][9][10]
Ceftazidime- avibactam	2,656	0.25	4	93.6	[2]
Ceftazidime- avibactam	-	0.25	2	94.0	[3][9][10]

**Table 2: Activity Against Carbapenem-Resistant Enterobacterales (CRE)** 



Drug Combinat ion	Isolate Phenotyp e/Genoty pe	No. of Isolates	MIC₅₀ (mg/L)	MIC <sub>90</sub> (mg/L)	Suscepti bility (%)	Referenc e(s)
Cefepime- zidebactam	Non- carbapene m- susceptible	1,018	-	-	98.5 (at ≤8 mg/L)	[5][6]
Cefepime- zidebactam	KPC-2 producers	213	-	-	92.0 (at ≤2 mg/L)	[3][9]
Cefepime- zidebactam	KPC- positive	-	-	-	98.8 (at ≤2 mg/L)	[2]
Ceftazidim e- avibactam	KPC-2 producers	213	-	-	90.1	[9]
Ceftazidim e- avibactam	KPC- positive	-	-	-	97.5	[2]

Table 3: Activity Against Metallo- $\beta$ -Lactamase (MBL)-Producing Enterobacterales



Drug Combinat ion	Isolate Phenotyp e/Genoty pe	No. of Isolates	MIC50 (mg/L)	MIC <sub>90</sub> (mg/L)	Suscepti bility (%)	Referenc e(s)
Cefepime- zidebactam	MBL- positive	214	-	-	94.9 (at ≤8 mg/L)	[5][6]
Cefepime- zidebactam	NDM producers	59	-	-	79.7 (at ≤2 mg/L)	[3][9]
Cefepime- zidebactam	NDM- positive	-	-	-	89.7 (at ≤2 mg/L)	[2]
Ceftazidim e- avibactam	NDM producers	59	-	-	Low activity (not specified)	
Aztreonam - avibactam*	MBL- producers	161	≤0.125	1	96.9 (at ≤1 mg/L)	[11][12]

<sup>\*</sup>Note: Aztreonam is not hydrolyzed by MBLs, and avibactam protects it from co-produced serine  $\beta$ -lactamases, making this combination highly effective against MBL-producing Enterobacterales.[11][12][13]

# **Discussion of In Vitro Findings**

The compiled data indicates that both cefepime-**zidebactam** and ceftazidime-avibactam demonstrate potent in vitro activity against a broad range of Enterobacterales. Cefepime-**zidebactam** generally exhibits lower MIC<sub>50</sub> and MIC<sub>90</sub> values against unselected isolates compared to ceftazidime-avibactam.[2][3][9][10]

Against serine-carbapenemase producers, such as those expressing KPC, both combinations are highly active.[2] However, a significant divergence in activity is observed against MBL-producing isolates. Due to its unique PBP2-binding mechanism, cefepime-**zidebactam** retains substantial activity against MBL-producing Enterobacterales.[2][5][6] In contrast, ceftazidime-avibactam is not effective against these pathogens because avibactam does not inhibit MBLs.



The combination of aztreonam with avibactam is a notable exception, providing a valuable option for treating infections caused by MBL-producers.[11][12][13]

# **Experimental Protocols**

The data presented in this guide is primarily derived from studies employing the following standard methodologies:

# **Antimicrobial Susceptibility Testing (AST)**

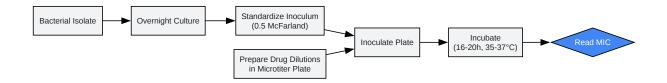
The in vitro activity of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][5]

- Procedure:
  - Bacterial isolates were grown on appropriate agar plates.
  - A standardized inoculum (typically 5 x 10<sup>5</sup> CFU/mL) was prepared in cation-adjusted Mueller-Hinton broth.
  - The bacterial suspension was added to microtiter plates containing serial twofold dilutions of the antimicrobial agents. Zidebactam and avibactam were tested at a fixed concentration (e.g., 4 mg/L for avibactam) or in a fixed ratio with their partner β-lactam (e.g., 1:1 for cefepime-zidebactam).[5][11]
  - Plates were incubated at 35-37°C for 16-20 hours.
  - The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
  - Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

#### **Molecular Characterization of Resistance Genes**

The presence of  $\beta$ -lactamase genes (e.g., blaKPC, blaNDM, blaOXA-48) was identified using polymerase chain reaction (PCR) and subsequent DNA sequencing or through whole-genome sequencing.[9][11][14]





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Fig. 2: Broth Microdilution Workflow

#### Conclusion

Both **zidebactam** and avibactam are powerful tools in the armamentarium against resistant Enterobacterales. Ceftazidime-avibactam is highly effective against isolates producing serine β-lactamases, including KPC and OXA-48 carbapenemases. The standout feature of **zidebactam**, when combined with cefepime, is its dual mechanism of action, which confers a significant advantage in activity against challenging MBL-producing Enterobacterales. This makes cefepime-**zidebactam** a particularly promising agent for treating infections caused by these difficult-to-treat pathogens. The choice between these agents in a clinical or research setting should be guided by local epidemiology and the specific resistance mechanisms of the infecting pathogens.

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